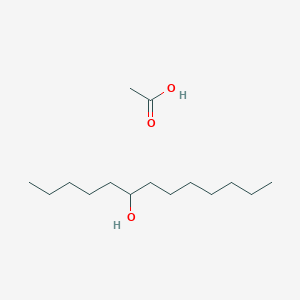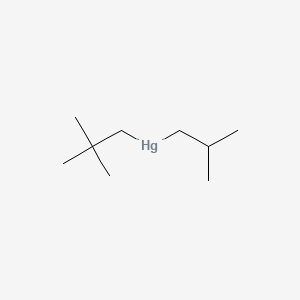
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile is a chemical compound with a unique structure that combines a methoxy group, a methyl group, and a cyclobutabenzene ring with a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile typically involves the following steps:
Formation of the Cyclobutabenzene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Methoxy Group: This step involves the methoxylation of the cyclobutabenzene ring using methanol and a strong acid catalyst.
Addition of the Carbonitrile Group: This can be achieved through a nucleophilic substitution reaction using cyanogen bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Sodium hydride or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of 5-formyl-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile.
Reduction: Formation of 5-methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile involves its interaction with various molecular targets. The methoxy and carbonitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-3-methylcyclobutene-1-carbonitrile: Similar structure but lacks the benzene ring.
3-Methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile: Lacks the methoxy group.
5-Methoxy-1,2-dihydrocyclobutabenzene-1-carbonitrile: Lacks the methyl group.
Uniqueness
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile is unique due to the combination of its functional groups and the cyclobutabenzene ring
Propiedades
Número CAS |
58111-66-3 |
|---|---|
Fórmula molecular |
C11H11NO |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
4-methoxy-2-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-7-3-9(13-2)5-11-8(6-12)4-10(7)11/h3,5,8H,4H2,1-2H3 |
Clave InChI |
YLNMIGTYXACCLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1CC2C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)



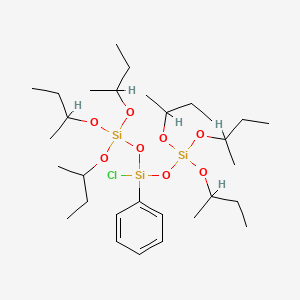
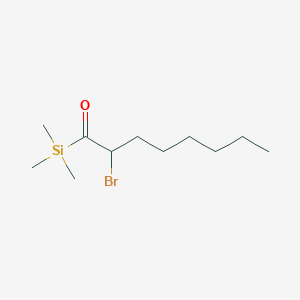
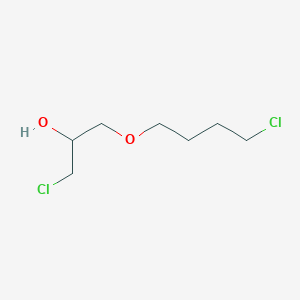
![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
